A Comprehensive Technical Guide to tert-Butyl Chloroacetate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to tert-Butyl Chloroacetate for Researchers and Drug Development Professionals
Introduction: tert-Butyl chloroacetate (B1199739) (t-BCA), with the CAS number 107-59-5, is a vital chemical intermediate in the fields of organic synthesis, pharmaceutical manufacturing, and materials science.[1][2] This colorless to yellow liquid, characterized by a fruity odor, serves as a crucial building block for a wide array of compounds, including active pharmaceutical ingredients (APIs), pesticides, and dyes.[1][3] Its utility stems from the reactive C-Cl bond and the sterically hindering tert-butyl ester group, which allows for precise chemical modifications. This guide provides an in-depth overview of the chemical and physical properties of tert-butyl chloroacetate, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications.
Core Chemical and Physical Properties
tert-Butyl chloroacetate is a flammable and corrosive liquid that is highly reactive.[4][5] It is soluble in many organic solvents like ethanol (B145695) and ether but has very low solubility in water.[3][4] The presence of the tert-butyl group provides steric hindrance, influencing its reactivity in various chemical transformations.
Table 1: Physical and Chemical Properties of tert-Butyl Chloroacetate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [3][6] |
| Molecular Weight | 150.60 g/mol | [6][7][8] |
| Appearance | Clear, colorless to yellow liquid | [3][6][9] |
| Odor | Fruity, strong, camphor-like | [3][10][11] |
| Boiling Point | 118-119 °C (at atmospheric pressure); 48-49 °C (at 11 mmHg) | [3][7][8][9][10] |
| Density | 1.053 g/mL at 25 °C | [8][9] |
| Refractive Index (n²⁰/D) | 1.423 | [8][9] |
| Solubility in Water | <0.1 g/L at 20 °C | [3][11] |
| Flash Point | 46 °C (114.8 °F) | [10][11] |
| Stability | Stable under normal conditions; moisture sensitive | [10][12][13] |
Table 2: Spectroscopic Data for tert-Butyl Chloroacetate
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Spectra available in CDCl₃.[3][14] |
| ¹³C NMR | Spectra available in CDCl₃.[3] |
| Infrared (IR) Spectroscopy | IR spectra for the liquid film are available.[3][15] |
| Mass Spectrometry (MS) | GC-MS data is available.[16][17] |
Safety and Handling
tert-Butyl chloroacetate is classified as a hazardous substance. It is a flammable liquid and vapor.[3][5] It is harmful if swallowed or in contact with skin, toxic if inhaled, and can cause severe skin burns and eye damage.[3][10][13] Proper personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical in a well-ventilated area or a chemical fume hood.[4][11][13] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][13] Incompatible materials include strong oxidizing agents, strong bases, and metals.[10][11]
Table 3: GHS Hazard Information for tert-Butyl Chloroacetate
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |
| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
Key Synthetic Applications and Experimental Protocols
tert-Butyl chloroacetate is a versatile reagent in organic synthesis, primarily used for alkylation, in Darzens condensations, and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4]
Experimental Workflow: Synthesis of tert-Butyl Chloroacetate
The synthesis of tert-butyl chloroacetate can be achieved through several methods. One common laboratory-scale preparation involves the reaction of chloroacetyl chloride with tert-butanol (B103910). A greener, microwave-assisted method has also been developed.
Caption: Microwave-assisted synthesis of tert-butyl chloroacetate.
Detailed Protocol for Microwave-Assisted Synthesis:
-
Add 0.15 mol of anhydrous tert-butanol to a 50 mL round-bottom flask.[12]
-
Add chloroacetic acid and 1.104 g (8 mmol) of hydrated sodium bisulfate to the flask and stir vigorously.[12]
-
Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250 W for 10 minutes.[12]
-
After the reaction, allow the mixture to cool to room temperature.[12]
-
Filter the mixture to remove the catalyst.[12]
-
Wash the organic layer with a saturated sodium carbonate solution until it is neutral.[12]
-
Dry the organic layer with anhydrous sodium sulfate.[12]
-
Distill the product, collecting the fraction at 142-145 °C to yield pure tert-butyl chloroacetate.[12]
Application in N-Alkylation: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
A significant application of tert-butyl chloroacetate in pharmaceutical synthesis is the N-alkylation of imidazole (B134444) to produce imidazol-1-yl-acetic acid tert-butyl ester, a key intermediate for zoledronic acid.[3][6][9]
Caption: Synthesis of a key intermediate for zoledronic acid.
Detailed Protocol for N-Alkylation of Imidazole:
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[3][9]
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.[3][9]
-
After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (using 20-30% ethyl acetate in hexanes as eluent) to obtain imidazol-1-yl-acetic acid tert-butyl ester.
Application in Darzens Condensation
tert-Butyl chloroacetate is frequently used in the Darzens condensation reaction to synthesize glycidic esters, which are valuable intermediates in organic synthesis.[16]
General Protocol for Darzens Condensation:
-
Stir a mixture of powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and THF (20 mL).[7]
-
If a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used, add it to the mixture (0.16 g, 0.5 mmol).[7]
-
Add a mixture of an aldehyde (10 mmol) and tert-butyl chloroacetate (1.81 g, 12 mmol) at 10-15 °C.[7]
-
The reaction progress can be monitored by techniques such as GC or TLC.
-
Upon completion, the reaction is quenched and the product is extracted and purified.
Conclusion
tert-Butyl chloroacetate is a cornerstone reagent for chemists in research and industry. Its well-defined chemical properties and reactivity profile make it an indispensable tool for constructing complex molecular architectures. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in drug discovery and development, facilitating the efficient and safe utilization of this versatile chemical intermediate.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. htdchem.com [htdchem.com]
- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
